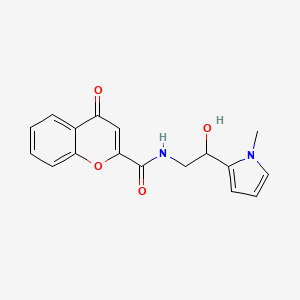

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, also known as C16, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. C16 belongs to the class of chromene derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Aplicaciones Científicas De Investigación

Synthesis and Polymer Research

Metal-Free C–C/C–O Bond Formation

An eco-friendly procedure for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide showcases the utility of this compound in forming bonds critical for complex molecular structures. The method benefits from short reaction times and excellent yields, emphasizing its role in sustainable chemistry practices (Jadhav et al., 2018).

Novel Poly(coumarin-amide)s

Research into novel monomers for polymer synthesis highlights the integration of coumarin units into polymers, affecting their solubility, thermal properties, and potential applications in materials science (Nechifor, 2009).

Chemical Reactions and Properties

Three-Component Spiro Heterocyclization

Demonstrates the versatility of pyrrole and coumarin derivatives in synthesizing novel spiro compounds, contributing to the diversity of heterocyclic chemistry and expanding the toolbox for synthesizing biologically active molecules (Dmitriev et al., 2015).

Chemical Constituents from Medicinal Fungi

This study reveals the isolation of compounds, including pyrrole-containing alkaloids from the fermented mycelia of Xylaria nigripes, underscoring the importance of this chemical framework in natural product research and its potential biomedical applications (Xiong et al., 2016).

Reactions of Chromone-3-carboxamides

Investigation into the reactions between chromone-3-carboxamides and cyanothioacetamide, paving the way for the synthesis of new heterocyclic compounds with possible pharmacological activities, showcases the compound's role in medicinal chemistry (Kornev et al., 2019).

α-Amino Acid Derived Enaminones

Highlights the compound's potential in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and its implications for developing new drugs and functional materials, indicating the broad applicability of such chemical frameworks in synthetic organic chemistry (Grošelj et al., 2013).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-19-8-4-6-12(19)14(21)10-18-17(22)16-9-13(20)11-5-2-3-7-15(11)23-16/h2-9,14,21H,10H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFZOZJSEYHTSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)

![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)

![Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2409045.png)

![N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409046.png)

![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2409048.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2409052.png)